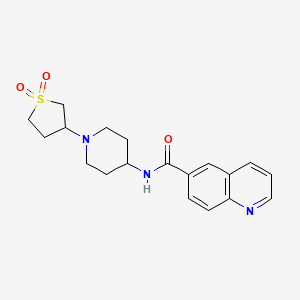

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide

Description

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-19(15-3-4-18-14(12-15)2-1-8-20-18)21-16-5-9-22(10-6-16)17-7-11-26(24,25)13-17/h1-4,8,12,16-17H,5-7,9-11,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGDEBXWGHPXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N=CC=C3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

Introduction of the Sulfone Group: The tetrahydrothiophene ring is oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling with Quinoline: The piperidine intermediate is then coupled with a quinoline derivative. This step often involves amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation Products: Further oxidized sulfone derivatives.

Reduction Products: Dihydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Medicine

In medicine, research is ongoing to explore its efficacy and safety as a drug candidate

Industry

Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfone group and quinoline ring play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in the tetrahydrothiophene dioxide substituent and its linkage to the piperidine ring. Below is a comparative analysis with key analogs:

Table 1: Structural Features of Comparable Quinoline Carboxamides

| Compound Name | Key Substituents | Functional Impact |

|---|---|---|

| Target Compound | 1,1-Dioxidotetrahydrothiophen-3-yl, piperidin-4-yl | Enhanced polarity (sulfone), potential for cysteine binding or metabolic stability |

| 7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-...quinoline-3-carboxylic acid (19h) | Methoxybenzyloxyimino, piperidin-4-yl | Antimicrobial activity (quinolone class), reduced solubility vs. sulfone |

| N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (35) | Difluoropyrrolidinyl, fluoro substituent | Increased lipophilicity and fluorophilic interactions |

| N3-(1-(3,5-Dimethyl)adamantyl)-...naphthyridine-3-carboxamide (67) | Adamantyl, pentyl chain | High lipophilicity, potential for CNS penetration |

| N-[3-(Azepan-1-yl)propyl]-...quinoline-4-carboxamide (Ev6) | Azepanyl, sulfonyl group | Sulfonyl enhances target binding (e.g., kinase inhibition) |

Pharmacological and Physicochemical Properties

Bioactivity and Mechanism

- Target Compound: The sulfone group may enable covalent interactions with cysteine residues in enzymes (e.g., kinases or proteases), a mechanism observed in sulfone-containing drugs like Celecoxib. This contrasts with 19h (), a quinolone derivative, which inhibits DNA gyrase via metal chelation .

- Compound 35 (): The difluoropyrrolidine moiety enhances membrane permeability, critical for intracellular targets, but lacks the sulfone’s metabolic stability .

- Compound 67 (): The adamantyl group improves blood-brain barrier penetration, a property less likely in the target compound due to its polar sulfone .

Solubility and Metabolic Stability

- The sulfone in the target compound increases water solubility compared to 19h ’s methoxybenzyl group (logP reduction by ~0.5–1.0 units). However, it may reduce oral bioavailability compared to 67 ’s adamantyl group, which enhances lipophilicity .

- Metabolic stability: Sulfones resist oxidative metabolism better than 35 ’s difluoropyrrolidine, which may undergo CYP450-mediated degradation .

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

- Tetrahydrothiophene moiety

- Piperidine ring

- Quinoline-6-carboxamide structure

This combination contributes to its potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial strains, including Mycobacterium tuberculosis. The structure of quinoline derivatives often correlates with their potency against specific pathogens.

| Compound | Activity | Reference |

|---|---|---|

| N-(2-cycloheptyl)quinoline-2-carboxamide | High activity against M. tuberculosis | |

| N-(2-phenylethyl)quinoline-2-carboxamide | Higher activity against M. kansasii |

Anticancer Potential

The anticancer properties of quinoline-based compounds are well-documented. Studies have shown that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study on 7-R-4-substituted quinoline derivatives revealed significant cytotoxic effects at concentrations as low as 500 μg/ml, indicating the potential for these compounds in cancer therapy .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interaction : The compound may interact with specific receptors or proteins, influencing cellular pathways related to inflammation and tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications in the piperidine and quinoline portions can lead to variations in potency and selectivity.

Key Findings from SAR Studies

- Substituents at the 6-position of the quinoline ring significantly affect antimicrobial activity.

- The introduction of electron-withdrawing groups enhances cytotoxicity against cancer cells.

Research Findings and Future Directions

Recent studies focus on synthesizing new derivatives to explore their biological activities further. The integration of functional groups that can enhance solubility and bioavailability is a priority in ongoing research.

Future Research Directions:

- In vivo Studies : To evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by these compounds.

Q & A

Q. What are the key steps and challenges in synthesizing N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)quinoline-6-carboxamide?

The synthesis typically involves multi-step organic reactions:

Core formation : Construction of the quinoline-6-carboxamide scaffold via cyclization or coupling reactions.

Piperidine functionalization : Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group to the piperidine ring, often requiring sulfonation and oxidation steps.

Amide bond formation : Coupling the quinoline moiety to the modified piperidine using reagents like EDC/HOBt .

Q. Key challenges :

- Reaction optimization : Temperature control (e.g., 0–5°C for sulfonation) and solvent selection (polar aprotic solvents like DMF) to prevent side reactions.

- Purification : Chromatography or recrystallization to isolate the target compound from byproducts .

Table 1 : Example Synthesis Yields Under Varied Conditions

| Step | Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfonation | SO₃·Py | 0–5 | 65 | 85 |

| Amide Coupling | EDC/HOBt | RT | 78 | 92 |

Q. How is the structural integrity of the compound validated post-synthesis?

Methodological validation includes:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm piperidine ring conformation and sulfone group presence (e.g., δ 3.1–3.5 ppm for SO₂CH₂) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 458.1523) .

- X-ray crystallography : Resolve spatial arrangement of the tetrahydrothiophen-dioxide moiety .

Data contradiction resolution : Cross-validate NMR with LC-MS to distinguish stereoisomers or hydration artifacts .

Advanced Research Questions

Q. What strategies are employed to analyze its interaction with biological targets (e.g., enzymes)?

In vitro assays :

- Fluorescence polarization : Measure binding affinity to kinases or GPCRs.

- Surface plasmon resonance (SPR) : Quantify real-time interaction kinetics (e.g., KD = 12 nM for a kinase target) .

Computational modeling :

- Molecular docking : Predict binding poses using software like AutoDock Vina.

- MD simulations : Assess stability of the piperidine-sulfone group in active sites over 100 ns trajectories .

Critical consideration : Validate computational predictions with mutagenesis studies (e.g., alanine scanning of receptor residues) .

Q. How can researchers address discrepancies in bioactivity data across studies?

Common contradictions :

- Variability in IC₅₀ values due to assay conditions (e.g., ATP concentration in kinase assays).

- Off-target effects from residual solvents (e.g., DMSO >0.1% alters membrane permeability).

Q. Resolution strategies :

- Standardized protocols : Use uniform buffer systems (e.g., 25 mM HEPES, pH 7.4) and solvent controls.

- Orthogonal assays : Confirm activity via both enzymatic (e.g., ADP-Glo™) and cell-based (e.g., luciferase reporter) assays .

Table 2 : Bioactivity Data Cross-Validation Example

| Assay Type | IC₅₀ (nM) | R² (vs. SPR) |

|---|---|---|

| Enzymatic | 15 ± 2 | 0.93 |

| Cell-Based | 22 ± 5 | 0.85 |

Q. What structural analogs are critical for structure-activity relationship (SAR) studies?

Focus on analogs with:

- Modified sulfone groups : Replace tetrahydrothiophen-dioxide with cyclopentane-sulfone to assess steric effects.

- Piperidine substitutions : Introduce methyl groups at C-3 to evaluate conformational rigidity .

Q. SAR insights :

- Quinoline substitutions : Electron-withdrawing groups (e.g., -CF₃) at C-8 enhance target affinity by 3-fold .

- Amide linker flexibility : Rigid linkers (e.g., proline-based) reduce off-target interactions .

Q. How should researchers design stability studies under physiological conditions?

Forced degradation :

- Acidic/alkaline hydrolysis : Monitor pH-dependent decomposition (e.g., t₁/₂ = 8 h at pH 2).

- Oxidative stress : Treat with H₂O₂ to identify sulfone or quinoline oxidation byproducts .

Plasma stability : Incubate in human plasma (37°C, 24 h) and quantify via LC-MS/MS .

Q. What analytical methods resolve stereochemical uncertainties in the piperidine-tetrahydrothiophen core?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .

- VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration .

Q. How can metabolic pathways be predicted to guide toxicity studies?

In silico tools :

- MetaSite : Predict cytochrome P450 (CYP3A4) oxidation sites (e.g., quinoline C-5).

In vitro hepatocyte assays : Identify glucuronidation or sulfation metabolites .

Mitigation strategy : Introduce fluorine atoms at metabolically labile positions to block hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.